molecular formula C13H20F3NO5 B14803232 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B14803232
M. Wt: 327.30 g/mol
InChI Key: ZIXIZZISGLJBPX-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, ethyl, hydroxy, and trifluoromethyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, hydroxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl and ethyl groups can be introduced via alkylation reactions, while the hydroxy group can be introduced through hydroxylation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydroxy group can form hydrogen bonds, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl 2-ethyl 4-hydroxy-4-methylpyrrolidine-1,2-dicarboxylate: Similar structure but lacks the trifluoromethyl group.

    1-Tert-butyl 2-ethyl 4-hydroxy-4-(chloromethyl)pyrrolidine-1,2-dicarboxylate: Contains a chloromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C13H20F3NO5

Molecular Weight

327.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H20F3NO5/c1-5-21-9(18)8-6-12(20,13(14,15)16)7-17(8)10(19)22-11(2,3)4/h8,20H,5-7H2,1-4H3

InChI Key

ZIXIZZISGLJBPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C(F)(F)F)O

Origin of Product

United States

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